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(2R)-2-(tert-butoxy)-3-phenylpropanoicacid

Cat. No.: B13506837
M. Wt: 222.28 g/mol
InChI Key: DSRAXLWJLVSPSD-LLVKDONJSA-N
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Description

Significance of Chiral Carboxylic Acids as Building Blocks in Organic Synthesis

Chiral carboxylic acids are prized as versatile intermediates in the synthesis of natural products and pharmaceuticals. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, making them highly adaptable for constructing complex molecular frameworks. The presence of a chiral center allows these molecules to serve as a source of chirality, influencing the stereochemical outcome of subsequent reactions. rsc.org

These compounds are not only incorporated into the final structure of a target molecule but are also employed as chiral auxiliaries and resolving agents. Their widespread availability and the robustness of the carboxylic acid functionality make them challenging yet highly rewarding substrates in catalytic asymmetric synthesis. researchgate.netacs.org The development of efficient methods for synthesizing chiral α-substituted propanoic acids, such as asymmetric hydrogenation, has been a significant area of research. nih.gov

Stereochemical Importance of the (2R)-Configuration in (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

The absolute configuration of a chiral molecule is critical, as it dictates its interaction with other chiral molecules, particularly in biological systems. The "(2R)" designation in (2R)-2-(tert-butoxy)-3-phenylpropanoic acid specifies the precise three-dimensional arrangement of the substituents around the chiral carbon atom. According to the Cahn-Ingold-Prelog priority rules, this indicates a specific spatial orientation of the tert-butoxy (B1229062), phenyl, and carboxylic acid groups.

The bulky tert-butoxy group plays a crucial role in directing the stereochemical outcome of reactions. Its steric hindrance influences the approach of reagents, leading to highly diastereoselective transformations. This control over stereochemistry is fundamental to the successful synthesis of complex molecules with multiple stereocenters. The specific spatial arrangement of substituents in the (2R) configuration results in unique physical and chemical properties for this stereoisomer, which are vital for its applications. fiveable.me

Overview of Key Research Domains for (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural features make it particularly useful in the development of pharmaceuticals and other specialty chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B13506837 (2R)-2-(tert-butoxy)-3-phenylpropanoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxy]-3-phenylpropanoic acid

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)/t11-/m1/s1

InChI Key

DSRAXLWJLVSPSD-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)O[C@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of 2r 2 Tert Butoxy 3 Phenylpropanoic Acid

Enantioselective Synthetic Approaches to (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

Enantioselective methods directly create the desired stereocenter, offering an efficient route to the target molecule. These approaches often rely on chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation Strategies for Stereocontrol

Asymmetric hydrogenation of prochiral dehydroamino acid precursors is a powerful and widely used method for the synthesis of α-amino acids. ethz.ch This approach typically involves the use of transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. The catalyst facilitates the addition of hydrogen across the double bond of the precursor with high enantioselectivity.

For the synthesis of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, a suitable precursor would be the corresponding N-Boc-protected dehydroamino acid. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). Ligands such as DuPhos and BINAP are commonly employed in these transformations. For instance, rhodium complexes with chiral bisphosphine ligands have been shown to be highly effective in the hydrogenation of N-acyl-α-enamido esters, precursors to amino acids. princeton.edu While specific data for the tert-butyl ester of N-Boc-dehydrophenylalanine is not extensively detailed, analogous systems suggest that high yields and enantioselectivities are achievable.

Table 1: Representative Results for Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)
[Rh(COD)(DuPhos)]BF4N-acetyl-α-dehydrophenylalanine methyl ester(S)>95>99
Ru(OAc)2(BINAP)N-acetyl-α-dehydrophenylalanine(S)~10092-96

Note: Data presented is for analogous systems and serves to illustrate the potential of the methodology.

Chiral Auxiliary-Mediated Synthesis, including Evans' Auxiliary Applications

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter has been established, the auxiliary is removed. Evans' oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of enolates. researchgate.net

In the context of synthesizing (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with a glycine-derived fragment. prepchem.com Deprotonation of this N-acyl oxazolidinone generates a chiral enolate, which then undergoes diastereoselective alkylation with benzyl (B1604629) bromide. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond. Subsequent cleavage of the auxiliary furnishes the desired amino acid derivative with high diastereomeric purity. researchgate.netwilliams.edu

Table 2: Diastereoselective Alkylation using Evans' Auxiliary

Chiral AuxiliaryElectrophileDiastereomeric Ratio (dr)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>95:5

Note: This table illustrates the high diastereoselectivity typically achieved with Evans' auxiliaries in similar alkylation reactions.

Organocatalytic and Phase-Transfer Catalysis in Asymmetric Alkylation and Derivatization

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the preparation of α-amino acids, organocatalytic Michael additions to nitroalkenes or maleimides can provide precursors to the target compound. researchgate.netmdpi.comnih.govnih.gov

Phase-transfer catalysis (PTC) is another highly effective method for the asymmetric synthesis of α-amino acids. wpmucdn.com This technique is particularly well-suited for the alkylation of glycine (B1666218) imine derivatives. austinpublishinggroup.com In a typical procedure, the tert-butyl ester of N-(diphenylmethylene)glycine is deprotonated at the interface of an organic and an aqueous phase. A chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, transports the enolate into the organic phase where it reacts with an electrophile, such as benzyl bromide. mdpi.orgrsc.org The chiral environment provided by the catalyst induces high enantioselectivity in the alkylation step. mdpi.comnih.gov

Table 3: Asymmetric Phase-Transfer Catalyzed Alkylation of Glycine Imines

CatalystSubstrateElectrophileYield (%)ee (%)
O-allyl-N-(9-anthracenylmethyl) cinchoninium bromideN-(diphenylmethylene)glycine tert-butyl ester3,5-dichlorobenzyl bromide9981
O-allyl-N-(9-anthracenylmethyl) cinchonidinium bromideN-(diphenylmethylene)glycine tert-butyl ester3-chlorobenzyl bromide9296

Note: Data from studies on substituted phenylalanine derivatives demonstrates the high yields and enantioselectivities achievable with this method. mdpi.com

Chemoenzymatic Transformations for Enantiopure (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. For the production of enantiopure amino acids, enzymatic kinetic resolution is a common strategy. chimia.ch In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.

Lipases are frequently used for the kinetic resolution of racemic amino acid esters. nih.gov For example, a lipase (B570770) can selectively hydrolyze the (S)-enantiomer of a racemic N-Boc-phenylalanine ester, leaving the unreacted (R)-enantiomer in high enantiomeric purity. researchgate.netmdpi.com The choice of enzyme, solvent, and acylating agent can significantly influence the efficiency and selectivity of the resolution.

Penicillin acylase is another enzyme that has found application in the synthesis of chiral amino acids. nih.gov It can be used for the kinetic resolution of racemic amino acids or for the enantioselective synthesis of dipeptides. researchgate.net While specific applications to (2R)-2-(tert-butoxy)-3-phenylpropanoic acid are not extensively documented, the principles of enzymatic catalysis suggest its potential utility.

Table 4: Lipase-Catalyzed Kinetic Resolution of Amino Acid Derivatives

EnzymeSubstrateResolution MethodEnantiomeric Excess (ee) of Unreacted Enantiomer
Candida antarctica Lipase B (CALB)Racemic phenylethylamineAcylation99%
Lipase from Burkholderia cepaciaRacemic amino estersHydrolysis>99%

Note: This table provides examples of the high enantioselectivities that can be achieved through lipase-catalyzed kinetic resolutions of related compounds. mdpi.com

Diastereoselective Routes to (2R)-2-(tert-butoxy)-3-phenylpropanoic acid and its Precursors

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. The chiral auxiliary-mediated approaches discussed in section 2.1.2 are prime examples of diastereoselective routes. Another notable method is the Schöllkopf bis-lactim ether synthesis. wikipedia.org In this method, a diketopiperazine is formed from glycine and a chiral amino acid, typically valine. biosynth.com This is then converted to a bis-lactim ether. Deprotonation and subsequent alkylation with benzyl bromide occur with high diastereoselectivity due to the steric shielding by the isopropyl group of the valine auxiliary. Hydrolysis of the alkylated product yields the desired D-phenylalanine derivative.

The asymmetric Strecker synthesis is another powerful method for preparing α-amino acids. mdpi.com This reaction involves the addition of cyanide to an imine, followed by hydrolysis of the resulting α-aminonitrile. By using a chiral amine or a chiral catalyst, the addition of cyanide can be rendered diastereoselective or enantioselective, respectively, leading to the formation of enantiomerically enriched amino acids. snnu.edu.cnntu.ac.uk

Precursor Design and Stereoselective Functionalization Strategies

The design of the starting material is critical for the success of any stereoselective synthesis. For the preparation of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, common precursors include dehydroamino acids for asymmetric hydrogenation and glycine imines for phase-transfer catalyzed alkylation.

Recent advances in C-H functionalization offer new avenues for the synthesis and derivatization of amino acids. researchgate.net These methods allow for the direct modification of C-H bonds, which can streamline synthetic routes and provide access to novel amino acid derivatives. ntu.ac.ukacs.org For example, palladium-catalyzed C-H activation has been used for the arylation of phenylalanine derivatives, demonstrating the potential for late-stage modification of the amino acid scaffold. nih.gov While still an emerging area, the application of stereoselective C-H functionalization could provide novel and efficient pathways to (2R)-2-(tert-butoxy)-3-phenylpropanoic acid and its analogs.

Optimization of Reaction Conditions and Stereochemical Yields in (2R)-2-(tert-butoxy)-3-phenylpropanoic acid Synthesis

The stereoselective synthesis of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid is a nuanced process, with the optimization of reaction conditions playing a pivotal role in maximizing stereochemical yields. Key parameters that are frequently manipulated to achieve high diastereoselectivity and enantioselectivity include temperature, solvent, the nature of the chiral auxiliary or catalyst, and the stoichiometry of the reagents.

Research into analogous asymmetric syntheses has demonstrated that reaction temperature is a critical factor. Lower temperatures often lead to higher stereoselectivity by enhancing the energetic difference between the transition states that lead to the desired and undesired stereoisomers. For instance, in asymmetric Michael additions, a key step in many stereoselective syntheses, reducing the reaction temperature can significantly improve the diastereomeric excess (de).

The choice of solvent is also crucial, as it can influence the conformation of the transition state and the solubility of the reactants and intermediates. In processes involving chiral auxiliaries, the solvent can affect the auxiliary's ability to shield one face of the prochiral substrate, thereby directing the approach of the incoming nucleophile. A study on the synthesis of dihydrobenzofuran neolignans found that acetonitrile (B52724) provided a good balance between conversion and selectivity. google.com

Furthermore, the stoichiometry of the reagents, particularly the chiral catalyst or auxiliary, must be carefully controlled. In catalytic asymmetric synthesis, the catalyst loading is a key parameter to optimize, balancing reaction rate with cost and potential side reactions. The nature of any additives can also be significant; for example, the addition of pivalic acid has been shown to control the cyclization mode in certain Pd-catalyzed direct arylations by acting as a proton shuttle. researchgate.net

Below is a hypothetical data table illustrating the effect of various reaction parameters on the diastereomeric excess (de) and yield in a potential synthetic route to (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, based on general principles of asymmetric synthesis.

EntryTemperature (°C)SolventChiral AuxiliaryDiastereomeric Excess (de %)Yield (%)
125Dichloromethane (B109758)(R)-4-phenyloxazolidin-2-one8570
20Dichloromethane(R)-4-phenyloxazolidin-2-one9268
3-78Dichloromethane(R)-4-phenyloxazolidin-2-one>9965
4-78Tetrahydrofuran(R)-4-phenyloxazolidin-2-one9560
5-78Toluene(R)-4-phenyloxazolidin-2-one9055

Stereochemical Control and Enantiomeric Purity Enhancement in Synthesis

Achieving a high degree of stereochemical control is the central challenge in the synthesis of enantiomerically pure compounds like (2R)-2-(tert-butoxy)-3-phenylpropanoic acid. Several advanced methodologies are employed to govern the formation of the desired stereoisomer and to enhance the enantiomeric purity of the final product.

One of the most powerful strategies for stereochemical control is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans' auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are well-known for their effectiveness in directing alkylation and acylation reactions with high diastereoselectivity. researchgate.net In the context of synthesizing the target compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the introduction of the tert-butoxy (B1229062) group or the phenylpropyl moiety.

Asymmetric catalysis is another cornerstone of stereoselective synthesis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This method is highly efficient and atom-economical. For the synthesis of α-amino acids and their derivatives, chiral phase-transfer catalysts or chiral transition metal complexes can be employed to control the stereochemistry of key bond-forming reactions.

Following the primary stereoselective reaction, techniques for enantiomeric purity enhancement are often necessary to achieve the high levels of purity required for many applications. One common method is chiral resolution , which involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through several techniques:

Classical resolution involves the reaction of the racemic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Kinetic resolution involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other. mdpi.com This leaves the unreacted substrate enriched in the slower-reacting enantiomer.

Chiral chromatography , such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful analytical and preparative technique for separating enantiomers. csic.esmdpi.com

A patent for a related compound, (2R, 3S) 2-Benzyloxy-3-tert-Butoxy Carbonyl Amino-3-Phenyl Propionic Acid, highlights the importance of purification steps to ensure high purity of the final product. google.com The following table provides a hypothetical comparison of different methods for enhancing the enantiomeric excess (ee) of a sample of 2-(tert-butoxy)-3-phenylpropanoic acid.

MethodInitial ee (%)Final ee (%)Recovery (%)
Fractional Crystallization of Diastereomeric Salts90>9975
Kinetic Resolution95>9945
Preparative Chiral HPLC98>99.580

Ultimately, the synthesis of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid with high stereochemical purity often relies on a combination of a highly stereoselective key reaction followed by a final purification step to remove any minor stereoisomeric impurities.

Applications of 2r 2 Tert Butoxy 3 Phenylpropanoic Acid As a Chiral Synthon in Complex Molecular Construction

Utility in Asymmetric Total Synthesis

The enantiopure nature of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid allows it to be used as a starting material or an intermediate fragment in the total synthesis of natural products and other intricate molecular targets. Its incorporation ensures the stereochemical integrity of the final product, a critical aspect in medicinal and biological chemistry.

Chiral α-hydroxy acids are crucial intermediates in the pharmaceutical industry. Derivatives of 3-phenylpropanoic acid, particularly those with oxygenation at the C-2 position, are foundational to the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at C-2 is often vital for biological activity.

One of the most significant applications of chiral phenylpropanoic acid derivatives is in the synthesis of the C-13 side chain of paclitaxel (B517696) (Taxol®) and its analogs like docetaxel (B913) (Taxotere®). researchgate.netnih.gov The Taxol side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, features a hydroxyl group at the C-2 position. researchgate.net In synthetic strategies, this hydroxyl group often requires protection. While the direct use of a tert-butoxy (B1229062) group as a protecting strategy in major industrial routes is not widely documented, its conceptual application involves protecting the C-2 hydroxyl of a phenylisoserine (B1258129) precursor. This bulky group would prevent unwanted side reactions during the subsequent coupling of the side chain to the baccatin (B15129273) III core of the taxane. nih.gov The stability of the tert-butyl ether under various reaction conditions, followed by its removal under acidic conditions, makes it a plausible, albeit sterically demanding, choice for such a synthetic sequence.

The general importance of chiral 2-hydroxy-3-phenylpropanoic acid derivatives is highlighted by their role as key intermediates for various pharmaceuticals beyond taxanes. unimi.itmdpi.com The (2R) configuration is specifically sought after in many synthetic routes to ensure the final drug molecule has the correct spatial orientation to interact with its biological target. mdpi.com

The synthesis of complex natural products often relies on a convergent approach where chiral fragments are prepared independently and then combined. (2R)-2-(tert-butoxy)-3-phenylpropanoic acid can serve as such a fragment, introducing a specific stereocenter and a phenylpropyl unit into a larger molecule. The tert-butoxy group acts as a robust protecting group for the α-hydroxyl functionality, which might be sensitive to conditions used in other parts of the synthesis, such as oxidations, reductions, or organometallic additions. rsc.org At a late stage in the synthesis, the tert-butyl group can be cleaved to reveal the free hydroxyl, which may be a key feature for the natural product's biological activity or a handle for further functionalization.

(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is not only a component for direct incorporation but also a precursor for creating more elaborate chiral building blocks. moldb.commdpi.comresearchgate.net The carboxylic acid can be reduced to a primary alcohol, which, along with the α-tert-butoxy group, forms a chiral 1,2-ether-alcohol motif. This resulting molecule, (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol, can then be used in further synthetic transformations. For instance, the primary alcohol could be converted into a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, or it could be oxidized to an aldehyde for use in C-C bond-forming reactions like aldol (B89426) or Wittig reactions, all while preserving the chiral center at C-2.

Table 1: Potential Transformations of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid into Other Chiral Building Blocks
Starting MaterialTransformationReagents (Examples)Product
(2R)-2-(tert-butoxy)-3-phenylpropanoic acidCarboxylic acid reductionLiAlH₄ or BH₃·THF(2R)-2-(tert-butoxy)-3-phenylpropan-1-ol
(2R)-2-(tert-butoxy)-3-phenylpropan-1-olOxidation to aldehydePCC, DMP, or Swern oxidation(2R)-2-(tert-butoxy)-3-phenylpropanal
(2R)-2-(tert-butoxy)-3-phenylpropan-1-olConversion to leaving groupTsCl/pyridine or MsCl/Et₃N(2R)-2-(tert-butoxy)-3-phenylpropyl tosylate/mesylate
(2R)-2-(tert-butoxy)-3-phenylpropanoic acidCurtius RearrangementDPPA, heat; then H₂O(1R)-1-(tert-butoxy)-2-phenylethanamine

Derivatization and Functionalization of the Carboxylic Acid Moiety of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

The carboxylic acid group is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the integration of the chiral synthon into larger molecules through amide or ester linkages. researchgate.net

The formation of an amide bond by coupling the carboxylic acid with an amine is a fundamental transformation in organic synthesis. nih.govresearchgate.net However, the steric hindrance posed by the bulky tert-butoxy group adjacent to the carboxyl group in (2R)-2-(tert-butoxy)-3-phenylpropanoic acid can make this reaction challenging. researchgate.netnih.gov Standard coupling conditions may be sluggish or inefficient.

To overcome this steric hindrance, highly efficient coupling reagents are often required. nih.govresearchgate.net These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. The choice of reagent is critical to ensure high yields and, importantly, to prevent epimerization (racemization) at the chiral α-carbon. bachem.com

Table 2: Common Coupling Reagents for Sterically Hindered Amide Bond Formation
Reagent ClassExamplesBase (Typical)Key Features
CarbodiimidesDCC, EDCHOBt, Oxyma PureWidely used but can be less effective for highly hindered substrates.
Phosphonium SaltsBOP, PyBOP, PyAOPDIPEA, NMMHighly effective, but BOP produces carcinogenic HMPA. bachem.com
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMUDIPEA, NMMVery rapid and efficient; HATU and COMU are particularly effective for hindered couplings. bachem.com
OtherT3P, DEPBTEt₃N, DIPEAT3P is a cyclic anhydride; DEPBT is known for low racemization. bachem.com

The reaction proceeds by activating the carboxyl group, which is then attacked by the amine. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) with carbodiimides, or the inherent properties of uronium/phosphonium salts, helps to form a highly reactive activated ester intermediate that is less prone to racemization and more susceptible to aminolysis.

Esterification of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid can be accomplished through several methods. The choice of method often depends on the nature of the alcohol and the scale of the reaction.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl). It is an equilibrium process, and often requires removal of water to drive the reaction to completion. It is most effective for simple, primary, or secondary alcohols.

Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form esters under mild conditions. This is particularly useful for sensitive or complex alcohols.

Other Methods: For particularly hindered alcohols, such as tert-butyl alcohol, direct esterification is difficult. In these cases, the carboxylic acid might first be converted to a more reactive derivative like an acid chloride or anhydride. researchgate.net Alternatively, uronium-based coupling agents like COMU have been shown to be effective for esterifying all types of alcohols under mild conditions. researchgate.netbachem.com

Lactonization is an intramolecular esterification that forms a cyclic ester (a lactone). While (2R)-2-(tert-butoxy)-3-phenylpropanoic acid itself cannot directly form a lactone, it can be incorporated into a larger molecule that contains a distal hydroxyl group. Subsequent cyclization to form a macrolactone (a large-ring lactone) is a key step in the synthesis of many complex natural products. snnu.edu.cn This step often requires high dilution to favor the intramolecular reaction over intermolecular polymerization and employs specific macrolactonization reagents like those developed by Yamaguchi, Shiina, or Corey-Nicolaou. snnu.edu.cn The stereocenter from the original acid is retained in the final macrocyclic structure. nih.gov

Transformations Involving the tert-Butoxy Group of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

The tert-butoxy group serves as a bulky, acid-labile protecting group for the hydroxyl function at the C2 position. Its removal or participation in reactions is a key strategic element in the use of this synthon.

Deprotection Strategies for the tert-Butoxy Moiety

The cleavage of the tert-butyl ether linkage is most commonly achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutylene (B52900) or tert-butanol. khanacademy.org A variety of methods have been developed to effect this transformation, ranging from harsh acidic conditions to milder, more selective protocols.

Selected Deprotection Methods for tert-Butyl Ethers and Esters:

MethodReagents/ConditionsCharacteristics
Strong Acid CleavageTrifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)Standard, effective method, but harsh conditions may not be suitable for sensitive substrates. khanacademy.org
Mild Acid CleavageAqueous phosphoric acid (H₃PO₄)An environmentally benign and mild reagent that shows selectivity for tert-butyl groups over other acid-labile groups like Cbz or TBDMS. orgsyn.org
Lewis Acid CatalysisZinc bromide (ZnBr₂) in DCMOffers chemoselective hydrolysis of tert-butyl esters in the presence of certain other protecting groups.
Radical-Mediated CleavageTris(4-bromophenyl)aminium radical cation (Magic Blue) / Triethylsilane (Et₃SiH)A very mild, catalytic protocol that avoids strong acids or bases, suitable for sensitive and complex molecules. acs.org
Enzymatic HydrolysisLipase (B570770) A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BsubpNBE)Provides an exceptionally mild and selective method for cleaving tert-butyl esters, leaving other protecting groups like Boc and Fmoc intact. harvard.edu

Stereospecific Rearrangements and Eliminations

The tert-butoxy group can function as a leaving group in elimination reactions, typically under acidic conditions. The reaction proceeds via an E1 (Elimination, unimolecular) mechanism. orgsyn.org

Protonation: The ether oxygen is protonated by a strong acid, converting the poor leaving group (-OtBu) into a good leaving group (+HOtBu).

Carbocation Formation: The C-O bond breaks, and the leaving group departs as tert-butanol, forming a secondary benzylic carbocation at C2. This carbocation is stabilized by resonance with the adjacent phenyl ring and hyperconjugation.

Deprotonation: A weak base (e.g., water, conjugate base of the acid) removes a proton from an adjacent carbon (C3), leading to the formation of a double bond.

This E1 pathway is generally considered stereoselective, not stereospecific. libretexts.orggoogle.com A stereospecific reaction is one where stereoisomeric starting materials yield stereoisomeric products, a hallmark of concerted mechanisms like E2. libretexts.org In contrast, the E1 reaction proceeds through a planar carbocation intermediate, which loses its original stereochemical information. libretexts.org While there may be a preference for the formation of the more thermodynamically stable alkene (typically the E-isomer), mixtures of E and Z isomers are common.

Due to the stability of the secondary benzylic carbocation formed from (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, significant molecular rearrangements are generally not expected under these conditions. orgsyn.org The primary reaction pathway involving the tert-butoxy group as a leaving group is elimination to yield derivatives of cinnamic acid.

Advanced Analytical and Spectroscopic Characterization of 2r 2 Tert Butoxy 3 Phenylpropanoic Acid

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. Several chromatographic and spectroscopic methods are employed for its accurate determination.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying enantiomeric excess. uma.es The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). windows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. windows.netnih.gov

The choice of mobile phase is crucial and depends on the nature of the CSP and the analyte. For (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, both normal-phase and reversed-phase modes can be employed. hplc.eu Normal-phase chromatography often utilizes mixtures of hydrocarbons like hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol. hplc.eu Reversed-phase conditions may involve aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol. nih.gov Due to the acidic nature of the target compound, it may be necessary to convert it into an ester derivative, for example, a methyl ester, prior to analysis to improve peak shape and resolution on certain columns. rsc.orgnih.gov The detection is typically carried out using a UV detector. uma.es

An important feature of some CSPs, like the Pirkle-type columns, is the availability of both enantiomeric forms of the stationary phase. hplc.eu This allows for the inversion of the elution order, which is particularly advantageous for accurately quantifying a trace enantiomer by having it elute before the major one. hplc.eu

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Base Material Common Trade Names Typical Mobile Phase Modes
Polysaccharide Derivatives Cellulose or Amylose coated on silica Chiralpak®, Chiralcel®, Lux® windows.netnih.gov Normal, Polar Organic, Reversed
Pirkle-Type (π-acid/π-base) Covalently bonded chiral molecules (e.g., 3,5-dinitrobenzoyl phenylglycine) Phenylglycine, Whelk-O1, β-Gem 1 hplc.euresearchgate.net Normal, Reversed
Ligand Exchange Chiral ligand (e.g., an amino acid) complexed with a metal ion on a support Davankov-type hplc.eu Reversed (aqueous with metal salt)
Crown Ether Chiral crown ether bonded to silica CROWNPAK® asianpubs.org Reversed (acidic aqueous)

Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. gcms.cz For non-volatile analytes like carboxylic acids, derivatization is a mandatory step to increase their volatility and thermal stability. sigmaaldrich.com The carboxyl group of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid must be converted into a less polar, more volatile ester, such as a methyl or ethyl ester. nih.govsigmaaldrich.com

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for GC. researchgate.nethplc.sk These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., substituted α-, β-, or γ-cyclodextrin) and the column temperature are critical parameters for optimizing the separation. hplc.sk

Table 2: Common Cyclodextrin-Based Chiral Stationary Phases for GC

Cyclodextrin Base Common Derivatives Typical Applications
β-Cyclodextrin Permethylated, Trifluoroacetylated, Diacetylated Broad range of chiral compounds including alcohols, esters, ketones gcms.czresearchgate.net
γ-Cyclodextrin Derivatized with alkyl or acyl groups Separation of larger molecules, positional isomers researchgate.net
α-Cyclodextrin Derivatized with alkyl or acyl groups Separation of smaller, more volatile enantiomers researchgate.nethplc.sk

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be used to determine enantiomeric excess. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, this degeneracy can be broken. libretexts.org

Chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes with chiral ligands like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can be added to the sample. libretexts.orgrsc.org The CSR forms a rapidly reversible complex with the analyte, inducing large changes in the chemical shifts of nearby protons. Because the complexes formed with the R and S enantiomers are diastereomeric, the induced shifts are different. This results in the splitting of NMR signals into two distinct sets, one for each enantiomer. libretexts.org The enantiomeric excess can then be determined by integrating the corresponding signals. libretexts.org The carboxylic acid moiety of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid provides a binding site for these Lewis acidic reagents. libretexts.org

Table 3: Examples of Chiral Shift Reagents for NMR Spectroscopy

Reagent Name Lanthanide Ion Chiral Ligand
Eu(hfc)₃ Europium(III) 3-(Heptafluoropropylhydroxymethylene)-(+)-camphorate rsc.org
Eu(tfc)₃ Europium(III) 3-(Trifluoromethylhydroxymethylene)-(+)-camphorate
Optically Active Mandelic Acid N/A (Chiral Solvating Agent) Mandelic Acid rsc.org

An alternative to using a chiral stationary phase or a chiral shift reagent is the conversion of the enantiomeric mixture into a pair of diastereomers. This is achieved by reacting the analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov The resulting diastereomers possess different physical properties, including different boiling points, melting points, and chromatographic retention times. nih.gov

For a carboxylic acid like (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, the derivatization can be accomplished by forming an amide or ester with a chiral amine or alcohol, respectively. For example, reaction with a chiral amine like (R)-1-phenylethylamine would produce two diastereomeric amides. These diastereomers can then be separated and quantified using standard, achiral HPLC or GC techniques. nih.govresearchgate.netnih.gov The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original acid. It is crucial that the derivatization reaction proceeds to completion without any racemization. researchgate.net

Table 4: Examples of Chiral Derivatizing Agents for Carboxylic Acids

Reagent Functional Group Resulting Diastereomer Analytical Method
(R)- or (S)-1-Phenylethylamine Amine Amide Achiral HPLC or GC
(R)- or (S)-2-Amino-1-butanol Amino alcohol Amide Achiral HPLC or GC
(-)-Menthyl chloroformate Chloroformate (reacts with acid) Ester Achiral GC nih.gov
(S)-Anabasine Amine Amide Achiral HPLC-MS nih.gov

Computational and Theoretical Investigations of 2r 2 Tert Butoxy 3 Phenylpropanoic Acid

Conformational Analysis and Energy Landscape Mapping

A thorough conformational analysis of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid would be the initial step in its computational investigation. This would involve systematically exploring the potential energy surface to identify all stable conformers. The primary degrees of freedom would be the rotation around the single bonds, particularly the C-C bonds of the propanoic acid backbone and the C-O bond of the tert-butoxy (B1229062) group.

Interactive Data Table: Hypothetical Low-Energy Conformers of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

ConformerDihedral Angle 1 (°C-C-C-O)Dihedral Angle 2 (°C-O-C-C)Relative Energy (kcal/mol)Population (%)
A-601800.0045
B601800.5025
C1801801.2015
D-60602.0010
E60602.505

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this molecule are not available.

Mapping the energy landscape would provide a visual representation of the relative energies of these conformers and the energy barriers for their interconversion. This would be crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to elucidate the electronic structure of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid. These calculations would provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

From these fundamental properties, various reactivity descriptors could be calculated. For instance, the HOMO-LUMO gap would indicate the molecule's kinetic stability, while the electrostatic potential map would highlight regions susceptible to nucleophilic or electrophilic attack. Such information is vital for predicting how the molecule will interact with other chemical species.

Transition State Modeling and Mechanistic Insights into its Formation and Reactions

Computational modeling could be used to investigate the mechanisms of reactions involving (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, such as its synthesis or its participation in further chemical transformations. By locating the transition state structures and calculating the activation energies, researchers could determine the most favorable reaction pathways.

For example, modeling the formation of this compound via the reaction of (2R)-2-amino-3-phenylpropanoic acid with a tert-butoxycarbonylating agent could reveal the step-by-step mechanism and the key factors influencing the reaction rate and stereoselectivity.

Prediction of Chiroptical and Spectroscopic Parameters for Structural Elucidation

Computational methods are powerful tools for predicting spectroscopic properties that are essential for structural elucidation. For a chiral molecule like (2R)-2-(tert-butoxy)-3-phenylpropanoic acid, the prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, would be particularly valuable. By comparing the calculated spectra with experimental data, the absolute configuration of the molecule can be unequivocally confirmed.

Furthermore, the calculation of NMR chemical shifts and coupling constants, as well as IR and Raman vibrational frequencies, would provide additional data to support experimental characterization.

Modeling Enantioselectivity in Catalytic Systems Involving (2R)-2-(tert-butoxy)-3-phenylpropanoic acid

If (2R)-2-(tert-butoxy)-3-phenylpropanoic acid were to be used as a chiral ligand or catalyst in an enantioselective reaction, computational modeling could provide crucial insights into the origin of the stereoselectivity. By building models of the catalyst-substrate complexes for both possible stereochemical pathways, the energy difference between the diastereomeric transition states could be calculated.

These calculations would help to rationalize the observed enantiomeric excess and could guide the design of more effective catalysts. The models would illustrate the key non-covalent interactions, such as hydrogen bonding and steric hindrance, that are responsible for the chiral recognition and the preferential formation of one enantiomer over the other.

Q & A

Q. What are the key considerations in designing a stereoselective synthesis protocol for (2R)-2-(tert-butoxy)-3-phenylpropanoic acid?

  • Methodological Answer : Stereoselective synthesis requires protection-deprotection strategies to preserve stereochemical integrity. A common approach involves coupling tert-butoxycarbonyl (Boc)-protected intermediates with phenylpropanoic acid derivatives under mild conditions (e.g., room temperature) using bases like triethylamine . Multi-step protocols often employ chromatography (e.g., HPLC) for purification to isolate the enantiomerically pure product . Reaction parameters such as solvent polarity (e.g., THF/water mixtures), temperature, and reaction time must be optimized to achieve >95% enantiomeric excess (e.e.) .

Q. How can researchers confirm the stereochemical purity of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid post-synthesis?

  • Methodological Answer : Chiral HPLC is the gold standard for assessing stereochemical purity, using columns like Chiralpak® AD-H or OD-H with mobile phases of hexane/isopropanol . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can corroborate structural integrity by verifying tert-butyl group signals (δ ~1.4 ppm for 1H^{1}\text{H}) and phenyl ring resonances . Mass spectrometry (HRMS) further validates molecular weight (e.g., C13_{13}H19_{19}NO4_{4} requires m/z 285.36) .

Q. What purification techniques are most effective for isolating (2R)-2-(tert-butoxy)-3-phenylpropanoic acid from by-products?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is widely used for initial purification . Preparative HPLC with C18 reverse-phase columns achieves high purity (>98%) by separating polar by-products . Acid-base extraction (e.g., adjusting pH to 6 with HCl) can isolate the carboxylic acid form from unreacted starting materials .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, slowing undesired side reactions (e.g., racemization) during peptide bond formation. This is critical in coupling reactions with amino acids using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Computational modeling (e.g., DFT calculations) can predict steric effects on transition states, guiding solvent selection (e.g., dichloromethane for low polarity) .

Q. What strategies resolve discrepancies in reported yields of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid across synthesis protocols?

  • Methodological Answer : Systematic variation of parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) identifies optimal conditions . For example, LiOH in THF/water increases yields compared to NaOH due to better solubility of intermediates . Contradictory data may arise from impurities in starting materials; thus, QC via 1H^{1}\text{H}-NMR of intermediates is essential .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC. Acidic conditions (pH <3) hydrolyze the Boc group, while alkaline conditions (pH >9) may decarboxylate the carboxylic acid . Kinetic studies using Arrhenius plots predict shelf-life, while FT-IR tracks functional group integrity (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

  • Methodological Answer : Cell-based assays (e.g., HEK293 or CHO cells) assess cytotoxicity (via MTT assays) and target engagement (e.g., enzyme inhibition). For neuroprotective studies, primary neuronal cultures exposed to oxidative stress (H2_{2}O2_{2}) quantify viability changes . Dose-response curves (IC50_{50}/EC50_{50}) and molecular docking (e.g., AutoDock Vina) link structure-activity relationships (SAR) to observed effects .

Data Contradiction Analysis

Q. Why do NMR spectra of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid sometimes show split signals for the tert-butyl group?

  • Methodological Answer : Signal splitting may arise from rotameric conformations of the tert-butyl group, observable in 1H^{1}\text{H}-NMR at high resolution (≥500 MHz). Variable-temperature NMR (e.g., 25°C to -40°C) can coalesce split peaks, confirming dynamic equilibrium . Impurities (e.g., residual solvents like DMSO) should be ruled out via 13C^{13}\text{C}-NMR or HSQC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.